(5-Bromoquinazolin-8-yl)methanamine hydrochloride
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Overview
Description
(5-Bromoquinazolin-8-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H9BrClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromoquinazolin-8-yl)methanamine hydrochloride typically involves the bromination of quinazoline derivatives followed by the introduction of a methanamine group. One common method includes:
Bromination: Starting with quinazoline, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated quinazoline is then reacted with methanamine under controlled conditions to introduce the methanamine group.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Condensation Reactions: The methanamine group can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinazolines.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug design, particularly in targeting kinases and other enzymes.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromoquinazolin-8-yl)methanamine hydrochloride in biological systems involves its interaction with molecular targets such as enzymes or receptors. The bromine and methanamine groups play crucial roles in binding to active sites, influencing the compound’s efficacy and specificity. The quinazoline core can interact with various pathways, potentially inhibiting or activating specific biological processes.
Comparison with Similar Compounds
- (5-Chloroquinazolin-8-yl)methanamine hydrochloride
- (5-Fluoroquinazolin-8-yl)methanamine hydrochloride
- (5-Iodoquinazolin-8-yl)methanamine hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in (5-Bromoquinazolin-8-yl)methanamine hydrochloride imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a balanced choice for various synthetic applications.
- Biological Activity: The biological activity can vary significantly with the halogen substituent, influencing the compound’s pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C9H9BrClN3 |
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Molecular Weight |
274.54 g/mol |
IUPAC Name |
(5-bromoquinazolin-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9;/h1-2,4-5H,3,11H2;1H |
InChI Key |
MEEBDJUQVOSRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1CN)Br.Cl |
Origin of Product |
United States |
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